Cas no 2228662-71-1 (3-(thiophen-3-yloxy)propan-1-amine)

3-(thiophen-3-yloxy)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(thiophen-3-yloxy)propan-1-amine
- EN300-1835679
- 2228662-71-1
-
- インチ: 1S/C7H11NOS/c8-3-1-4-9-7-2-5-10-6-7/h2,5-6H,1,3-4,8H2
- InChIKey: YTQPTBVXAYPJEF-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)OCCCN
計算された属性
- せいみつぶんしりょう: 157.05613515g/mol
- どういたいしつりょう: 157.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 89.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3-(thiophen-3-yloxy)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835679-0.25g |
3-(thiophen-3-yloxy)propan-1-amine |
2228662-71-1 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1835679-5g |
3-(thiophen-3-yloxy)propan-1-amine |
2228662-71-1 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1835679-0.05g |
3-(thiophen-3-yloxy)propan-1-amine |
2228662-71-1 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1835679-5.0g |
3-(thiophen-3-yloxy)propan-1-amine |
2228662-71-1 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1835679-0.1g |
3-(thiophen-3-yloxy)propan-1-amine |
2228662-71-1 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1835679-10g |
3-(thiophen-3-yloxy)propan-1-amine |
2228662-71-1 | 10g |
$5528.0 | 2023-09-19 | ||
Enamine | EN300-1835679-1g |
3-(thiophen-3-yloxy)propan-1-amine |
2228662-71-1 | 1g |
$1286.0 | 2023-09-19 | ||
Enamine | EN300-1835679-10.0g |
3-(thiophen-3-yloxy)propan-1-amine |
2228662-71-1 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1835679-0.5g |
3-(thiophen-3-yloxy)propan-1-amine |
2228662-71-1 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1835679-1.0g |
3-(thiophen-3-yloxy)propan-1-amine |
2228662-71-1 | 1g |
$1286.0 | 2023-06-03 |
3-(thiophen-3-yloxy)propan-1-amine 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
3-(thiophen-3-yloxy)propan-1-amineに関する追加情報
Research Brief on 3-(thiophen-3-yloxy)propan-1-amine (CAS: 2228662-71-1): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
3-(thiophen-3-yloxy)propan-1-amine (CAS: 2228662-71-1) is a small organic compound featuring a thiophene ring linked to a propan-1-amine moiety via an ether bond. This structure has garnered significant attention in chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and its unique physicochemical properties. Recent studies have explored its applications in medicinal chemistry, particularly as a scaffold for designing novel bioactive molecules targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 3-(thiophen-3-yloxy)propan-1-amine as a key intermediate in the synthesis of serotonin receptor modulators. The research team demonstrated that derivatives of this compound exhibited high affinity for 5-HT2A and 5-HT2C receptors, suggesting potential applications in neuropsychiatric disorders. The study highlighted the compound's favorable pharmacokinetic properties, including good blood-brain barrier penetration and metabolic stability.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of novel quinolone derivatives incorporating the 3-(thiophen-3-yloxy)propan-1-amine moiety. These compounds showed promising activity against drug-resistant Gram-positive bacteria, with MIC values in the low micromolar range. The researchers attributed this activity to the compound's ability to enhance membrane permeability while maintaining low cytotoxicity against mammalian cells.
Structural analysis of 3-(thiophen-3-yloxy)propan-1-amine has revealed interesting conformational properties that contribute to its biological activity. X-ray crystallography studies published in Acta Crystallographica Section E (2023) demonstrated that the molecule adopts a folded conformation in the solid state, with the thiophene ring oriented toward the amine group. This conformation appears to be important for its interactions with biological targets, as shown by molecular docking studies with various enzymes and receptors.
The compound has also found applications in materials science, particularly in the development of conductive polymers. A 2024 study in Advanced Materials reported the use of 3-(thiophen-3-yloxy)propan-1-amine as a dopant for polyaniline-based conductive materials, resulting in improved electrical conductivity and environmental stability. This dual functionality as both a biological active compound and a materials science component makes it particularly valuable for interdisciplinary research.
Ongoing clinical research is exploring the potential of 3-(thiophen-3-yloxy)propan-1-amine derivatives as anticancer agents. Preliminary results from phase I trials (reported at the 2024 American Association for Cancer Research annual meeting) suggest good tolerability and promising activity against certain solid tumors. The mechanism of action appears to involve inhibition of protein kinases involved in cell proliferation pathways.
Future research directions for 3-(thiophen-3-yloxy)propan-1-amine include further exploration of its structure-activity relationships, development of more potent and selective derivatives, and investigation of its potential in combination therapies. The compound's versatility and favorable drug-like properties position it as an important scaffold for continued pharmaceutical development across multiple therapeutic areas.
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